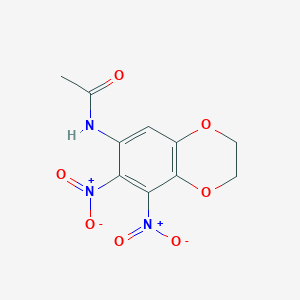

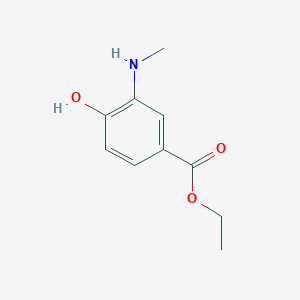

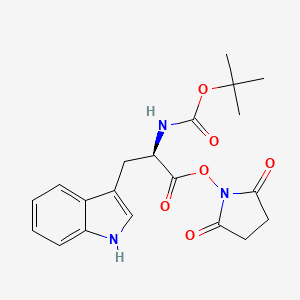

![molecular formula C15H11N5O2 B1422037 8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1239848-75-9](/img/structure/B1422037.png)

8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Übersicht

Beschreibung

1,2,4-Triazoles and 1,2,4-oxadiazoles are classes of compounds that have been found to have a wide range of biological activities. For example, 1,2,4-triazoles have been found to have significant antibacterial activity . They are also an integral part of a variety of drugs available in clinical therapy including antifungal, anxiolytic, anticonvulsant, and hypnotic . On the other hand, 1,2,4-oxadiazoles have been used to prepare a congener of Trazodone, which was found to be a potent and selective inhibitor of synaptosomal uptake of 5-hydroxytryptamine .

Molecular Structure Analysis

1,2,4-Triazoles and 1,2,4-oxadiazoles are heterocyclic compounds, which means they contain a ring made up of different types of atoms. In this case, the rings contain carbon and nitrogen atoms .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds containing the triazolothiadiazine structure have been studied for their potential anticancer properties. The specific mechanisms and targets vary, but they often involve inhibiting the growth of cancer cells or inducing apoptosis .

Antimicrobial and Antifungal Applications

Triazolopyridine derivatives have shown excellent antifungal activities against a variety of fungal pathogens. They are also explored for their antimicrobial properties, which make them candidates for treating infections .

Analgesic and Anti-inflammatory Uses

These compounds have been evaluated for their analgesic and anti-inflammatory effects, which could be beneficial in treating pain and inflammation-related conditions .

Neuroprotective Effects

Some triazolopyridine derivatives exhibit neuroprotective activities, suggesting potential applications in protecting nerve cells from damage or degeneration .

Herbicidal Properties

The triazolopyridine ring is present in some herbicides, indicating its use in controlling unwanted plant growth in agriculture .

Pharmaceutical Drug Development

Triazolopyridines are structural fragments in several pharmaceutical drugs like trazodone, filgotinib, tucatinib, and enarodustat. They serve various therapeutic purposes including treating depression and other disorders .

Each application mentioned above represents a unique field where the compound has shown potential or is already being utilized. The research is ongoing to further understand and expand these applications.

Springer - Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo Springer - Synthesis, antifungal and insecticidal activity of novel [1,2,4]triazolo Beilstein Journals - Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates Wikipedia - Triazolopyridine Springer - Rediscovering Trazodone for the Treatment of Major Depressive Disorder

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on 1,2,4-triazoles and 1,2,4-oxadiazoles could include further investigations on this scaffold to harness its optimum antibacterial potential. Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Eigenschaften

IUPAC Name |

8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O2/c1-9-4-2-5-10(8-9)12-16-14(22-19-12)11-6-3-7-20-13(11)17-18-15(20)21/h2-8H,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZCYSZIPPPKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CN4C3=NNC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

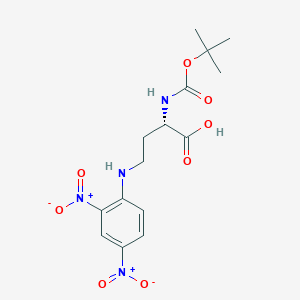

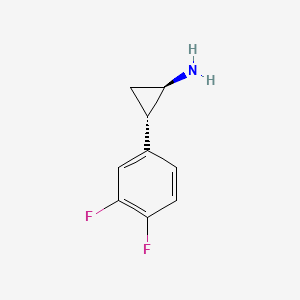

![ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B1421962.png)

![3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B1421976.png)